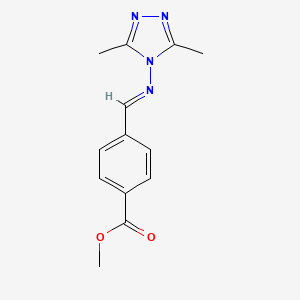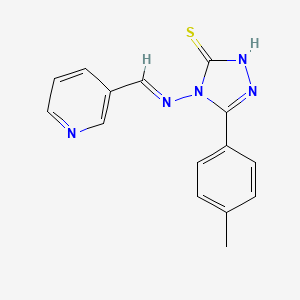
N'-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring, a chlorofluorobenzylidene group, and a carbohydrazide moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
科学的研究の応用
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chloro-6-fluorobenzylidene)-2-furohydrazide: Similar structure but with a furohydrazide moiety instead of a benzimidazole ring.
N’-(2-Chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide: Contains a pyrazine ring instead of a benzimidazole ring.
N’-(2-Chloro-6-fluorobenzylidene)nicotinohydrazide: Features a nicotinohydrazide moiety instead of a benzimidazole ring.
特性
分子式 |
C15H10ClFN4O |
|---|---|
分子量 |
316.72 g/mol |
IUPAC名 |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H10ClFN4O/c16-11-2-1-3-12(17)10(11)7-20-21-15(22)9-4-5-13-14(6-9)19-8-18-13/h1-8H,(H,18,19)(H,21,22)/b20-7+ |
InChIキー |
HHJZOAHHBRSDPR-IFRROFPPSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)F |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11973063.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11973064.png)
![3-chloro-N'-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11973072.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973093.png)
![7,9-Dichloro-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973098.png)
![methyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973099.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11973100.png)
![4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether](/img/structure/B11973108.png)
![4-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973110.png)




